REACTION_CXSMILES
|
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].[O:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH2:8][C:7]1=O.C(=O)=O.CC(C)=O>CCOCC.CCCCCC>[C:1]([C:14]1[C:9]2[CH:8]=[CH:7][O:6][C:10]=2[CH2:11][CH2:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2000-mL 3-neck flask fitted with nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
is flame
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
charged with dry hexane (
|
Type
|
DISTILLATION
|
Details
|
freshly distilled from calcium hydride, 200 mL)
|
Type
|
TEMPERATURE
|
Details
|
The flask is cooled with an external dry ice/acetone bath
|
Type
|
ADDITION
|
Details
|
is added dropwise over 1 hour at a rate such that the reaction temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
does not exceed -55° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by dropwise addition of water (40 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then poured into a 4000-mL Erlenmeyer flask
|
Type
|
ADDITION
|
Details
|
containing 2N HCl (200 mL)
|
Type
|
ADDITION
|
Details
|
the resulting mixture diluted to a total volume of 2800 mL with tetrahydrofuran
|
Type
|
WAIT
|
Details
|
to proceed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
20% NaCl (500 mL) was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
the combined organic layers washed with 20% NaCl (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a reddish oil (48.7 g) which
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Type
|
DISTILLATION
|
Details
|
The total distillate is chromatographed (Water Prep 500A)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CCCC2=C1C=CO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |